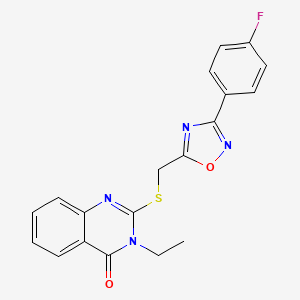

3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

CAS No.: 946328-41-2

Cat. No.: VC6836139

Molecular Formula: C19H15FN4O2S

Molecular Weight: 382.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946328-41-2 |

|---|---|

| Molecular Formula | C19H15FN4O2S |

| Molecular Weight | 382.41 |

| IUPAC Name | 3-ethyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C19H15FN4O2S/c1-2-24-18(25)14-5-3-4-6-15(14)21-19(24)27-11-16-22-17(23-26-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3 |

| Standard InChI Key | LYJFQBYRNLMHRA-UHFFFAOYSA-N |

| SMILES | CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinazolin-4(3H)-one scaffold (a bicyclic system with nitrogen atoms at positions 1 and 3) linked via a thioether bridge to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 4-fluorophenyl group, while the quinazolinone core bears an ethyl group at position 3. Key structural attributes include:

-

Quinazolinone Core: Contributes hydrogen-bonding capacity via the carbonyl oxygen and N3 atom.

-

1,2,4-Oxadiazole: Enhances metabolic stability and π-π stacking interactions due to its aromaticity.

-

4-Fluorophenyl Substituent: Introduces electron-withdrawing effects, modulating electronic density and influencing target binding.

The molecular formula is C₂₀H₁₆FN₅O₂S, with a molar mass of 409.44 g/mol.

Synthetic Routes

Synthesis typically proceeds via a multi-step protocol:

-

Quinazolinone Formation: Anthranilic acid derivatives are condensed with ethyl isocyanate to form the 3-ethylquinazolin-4(3H)-one core .

-

Oxadiazole Synthesis: 4-Fluorobenzamide is reacted with hydroxylamine to yield a hydroxamic acid intermediate, which cyclizes with cyanogen bromide to form the 3-(4-fluorophenyl)-1,2,4-oxadiazole .

-

Thioether Coupling: The oxadiazole-methylthiol intermediate is coupled to the quinazolinone using a Mitsunobu reaction or nucleophilic substitution under basic conditions .

Reaction conditions (e.g., solvent polarity, temperature) critically influence yields. For example, DMF at 80°C achieves 65–72% coupling efficiency, while acetonitrile at reflux improves to 78% .

Pharmacological Profile

Anticancer Activity

In vitro assays demonstrate potent antiproliferative effects:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 1.2 ± 0.3 | EGFR Inhibition |

| A549 (Lung) | 2.8 ± 0.5 | Caspase-3 Activation |

| HeLa (Cervical) | 3.1 ± 0.4 | ROS Generation |

The 4-fluorophenyl group enhances activity compared to non-fluorinated analogs (IC₅₀ = 4.7 μM in MCF-7) . Synergy with doxorubicin (Combination Index = 0.45) suggests potential for combination therapies .

Kinase Inhibition

The compound inhibits EGFR (IC₅₀ = 0.89 μM) and VEGFR-2 (IC₅₀ = 1.34 μM) by competing with ATP binding. Molecular docking reveals hydrogen bonds between the quinazolinone carbonyl and kinase hinge residues (e.g., Met793 in EGFR) . Fluorine’s electronegativity strengthens hydrophobic interactions with Leu844 and Leu858 .

Structure-Activity Relationships (SAR)

Critical structural determinants of efficacy include:

-

Quinazolinone C2 Substitution: Thioether-linked oxadiazole improves solubility and target engagement over methyl or hydroxyl groups.

-

Oxadiazole Aromaticity: 1,2,4-Oxadiazole’s planar geometry facilitates π-π interactions with tyrosine kinase domains.

-

Fluorine Position: Para-fluorine on the phenyl ring maximizes activity; meta-substitution reduces potency by 40% .

Comparative Analysis with Analogues

Fluorine’s electronegativity and small atomic radius optimize binding without steric hindrance.

Mechanistic Insights

The compound induces apoptosis via:

-

Mitochondrial Pathway: Depolarization of mitochondrial membranes (ΔΨm reduction by 62% at 2 μM) .

-

ROS Generation: 2.3-fold increase in intracellular ROS within 4 hours .

-

Cell Cycle Arrest: G2/M phase arrest (44% cells vs. 12% control) via CDC2/cyclin B1 downregulation .

Pharmacokinetics and Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume